Cas no 58519-04-3 (9,10[1',2']-Benzenoanthracene-2,6-diamine, 9,10-dihydro-)
![9,10[1',2']-Benzenoanthracene-2,6-diamine, 9,10-dihydro- structure](https://www.kuujia.com/images/noimg.png)
58519-04-3 structure
Product name:9,10[1',2']-Benzenoanthracene-2,6-diamine, 9,10-dihydro-
9,10[1',2']-Benzenoanthracene-2,6-diamine, 9,10-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- 9,10[1',2']-Benzenoanthracene-2,6-diamine, 9,10-dihydro-
- CBDivE_012173
- 58519-04-3
- SCHEMBL807465
- G90765
- 9,10-Dihydro-9,10[1 inverted exclamation mark ,2 inverted exclamation mark ]-benzenoanthracene-2,6-diamine
- 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,6-diamine
- 2,6-diaminotriptycene
-
- Inchi: 1S/C20H16N2/c21-11-6-8-16-17(9-11)19-13-3-1-2-4-14(13)20(16)18-10-12(22)5-7-15(18)19/h1-10,19-20H,21-22H2
- InChI Key: KGVOLFXAKOWTCR-UHFFFAOYSA-N
- SMILES: NC1=CC=C2C3C4=CC=CC=C4C(C4C=CC(N)=CC=43)C2=C1
Computed Properties
- Exact Mass: 284.131348519g/mol
- Monoisotopic Mass: 284.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 0
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 52Ų
9,10[1',2']-Benzenoanthracene-2,6-diamine, 9,10-dihydro- Related Literature
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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